N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c1-12-6-11-17(26-25-12)23-13-7-9-14(10-8-13)24-18(27)15-4-2-3-5-16(15)19(20,21)22/h2-11H,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNQELWYRHULPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Amination: The 6-methylpyridazine is then aminated using an appropriate amine source to introduce the amino group at the desired position.
Coupling with Benzamide: The aminated pyridazine is coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against tumors .
Mechanism of Action
The mechanism by which N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves the modulation of signaling pathways related to cancer cell survival. It appears to interact with protein kinases that are crucial for cancer progression, leading to reduced cell viability in preclinical models .
Potential in Neurological Disorders
Neuroprotective Properties
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is critical for its effectiveness in neurological applications .
Case Studies
In a recent study involving animal models of neurodegeneration, administration of the compound resulted in decreased levels of neuroinflammatory markers and improved cognitive function, suggesting its potential role in mitigating neurodegenerative processes .
Agricultural Applications
Pesticidal Properties
Beyond medicinal uses, this compound has been explored for its pesticidal properties. Research indicates that it may effectively control phytopathogenic microorganisms, thereby offering a novel solution for agricultural pest management .
| Application Area | Specific Use | Evidence Source |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Neurological Disorders | Neuroprotective effects | |
| Agriculture | Pesticidal properties |
Future Research Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas include:
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its bioactivity.
- Formulation Development : Exploring various formulations to enhance delivery and effectiveness.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyridazine ring facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine/Pyrimidine Scaffolds
Compound from :
4-((4-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-2-yl)amino)-3-(trifluoromethyl)benzoic acid
- Core Structure : Pyrimidine ring (vs. pyridazine in the target compound).
- Substituents : Trifluoromethoxy and trifluoromethyl groups.
- Key Differences: Pyrimidine’s nitrogen positions (1,3 vs. The presence of a carboxylic acid group (vs. benzamide in the target) may reduce cell permeability due to increased polarity.
- Synthesis Yield : 42% (lower yields may reflect challenges in introducing multiple electron-withdrawing groups) .
Compound from :
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Core Structure: Pyridazine with a thioether linkage (vs. amino linkage in the target).
- Substituents : Ethoxyphenyl and benzo[d]thiazolyl groups.
- Key Differences: Thioether bridges may enhance metabolic stability but reduce solubility compared to the target’s amino linker. The benzo[d]thiazole moiety introduces a fused heterocyclic system absent in the target .
Trifluoromethyl-Substituted Benzamides
Compound from :
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
- Core Structure : Pyridinecarboxamide (vs. benzamide in the target).
- Substituents: Difluorophenyl and trifluoromethylphenoxy groups.
- The trifluoromethylphenoxy group increases steric bulk compared to the target’s trifluoromethylbenzamide .
Excluded Compounds from :
Several benzamide derivatives (e.g., N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) were excluded due to thioether or thiazole substitutions. These compounds lack the pyridazine-amino-phenyl linkage present in the target, emphasizing the uniqueness of the target’s heterocyclic arrangement .
Key Observations :
Potential Implications of Structural Variations
- Bioactivity : Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites compared to pyrimidines.
- Solubility: Amino linkers (target) likely improve aqueous solubility over thioether or ether linkages ().
- Metabolic Stability : Trifluoromethyl groups in the target and compounds may reduce oxidative metabolism, extending half-life .
Biological Activity
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of benzamides , characterized by a trifluoromethyl group which enhances lipophilicity and metabolic stability. Its chemical formula is C16H15F3N4O, and it features a pyridazine moiety that is known to influence various biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 7.01 µM against HeLa cells, indicating potent cytotoxic effects . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Inhibition of Kinases
Benzamide derivatives have been explored as inhibitors for various kinases involved in cancer progression. The compound's structure suggests potential activity against kinases such as RET and CSF1R. For example, certain benzamide derivatives have shown IC50 values in the nanomolar range against CSF1R, highlighting their therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridazine ring and the introduction of substituents like trifluoromethyl significantly affect biological activity. The presence of electron-withdrawing groups tends to enhance potency by improving binding affinity to target proteins .
Case Studies
- In Vitro Studies : A study evaluating various benzamide derivatives found that those with a pyridazine scaffold exhibited enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 5 to 15 µM .
- In Vivo Efficacy : Animal models treated with related compounds showed significant tumor regression compared to controls, supporting the potential for clinical applications in cancer therapy .
Data Table: Summary of Biological Activity
Q & A
Q. What are the standard protocols for synthesizing N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions, starting with condensation between pyridazine and aniline derivatives, followed by amide coupling. Key steps include:
- Step 1 : Reacting 6-methylpyridazin-3-amine with 4-aminophenyl derivatives under acidic conditions to form the aniline intermediate.
- Step 2 : Coupling the intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., sodium carbonate) and a solvent like dichloromethane.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters : Temperature control (<40°C) during amide coupling to avoid decomposition, and strict inert atmosphere to prevent oxidation of the trifluoromethyl group .
Q. How is the compound characterized for structural confirmation and purity?
Standard Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | ¹H/¹³C, DEPT-135, HSQC, HMBC | Confirm connectivity of aromatic and amide groups |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment (>95%) |
| Mass Spec | ESI or MALDI-TOF | Molecular weight verification |
| Advanced Methods : X-ray crystallography for absolute configuration determination (if crystalline) . |
Q. What safety protocols are recommended for handling this compound?
- Mutagenicity : Ames II testing (as per ) indicates mutagenicity comparable to benzyl chloride. Use fume hoods and PPE (gloves, lab coats).
- Storage : Store in airtight containers at -20°C to prevent decomposition. Avoid exposure to light and moisture.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when encountering low conversion rates or side products?
Methodological Strategies :
- Reaction Monitoring : Use TLC or LC-MS at intervals to track intermediates and adjust reaction times.
- Solvent Optimization : Replace dichloromethane with acetonitrile for better solubility of aromatic intermediates.
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling in pyridazine functionalization .
Case Study : reports a 125 mmol scale synthesis with sodium pivalate as a base, achieving >80% yield via controlled pH (7.5–8.0).
Q. What strategies are effective for resolving contradictions in biological activity data (e.g., conflicting mutagenicity or target affinity)?
- Comparative Assays : Replicate Ames testing () under varying pH/temperature to assess mutagenicity thresholds.
- Orthogonal Binding Studies : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate target affinity.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., morpholine-pyridazine analogs in ) to identify trends.
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
Targeted Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability ().
- Solubility : Replace the benzamide moiety with a sulfonamide group to enhance aqueous solubility.
Validation : Pharmacokinetic studies in rodent models, measuring t₁/₂ and bioavailability via LC-MS/MS .
Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes, receptors)?
- Cryo-EM : Resolve binding conformations with high-resolution imaging.
- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., kinase targets) using software like Schrödinger Suite.
- SAR Studies : Synthesize derivatives with modified pyridazine substituents to map structure-activity relationships .
Q. How can researchers address challenges in analytical method development for complex mixtures?
- 2D-LC/MS : Separate co-eluting impurities using orthogonal chromatography (e.g., HILIC + reversed-phase).
- Isotopic Labeling : Use ¹⁸O-labeled analogs to distinguish degradation products in stability studies.
- Machine Learning : Train algorithms on spectral databases to predict fragmentation patterns in HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
